1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-piperidine
CAS No.: 885270-89-3
Cat. No.: VC3294091
Molecular Formula: C24H29FN4O2
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885270-89-3 |
|---|---|
| Molecular Formula | C24H29FN4O2 |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | tert-butyl 3-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C24H29FN4O2/c1-24(2,3)31-23(30)28-14-6-7-19(16-28)26-22-27-20-8-4-5-9-21(20)29(22)15-17-10-12-18(25)13-11-17/h4-5,8-13,19H,6-7,14-16H2,1-3H3,(H,26,27) |
| Standard InChI Key | DOTWOTWDKIYEPT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |
Introduction
Synthesis and Applications
The synthesis of such compounds typically involves the formation of the benzimidazole core followed by the introduction of the azetidine or piperidine moiety. These compounds are often explored for their potential biological activities, including interactions with various enzymes or receptors.
1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-pyrrolidine
-
CAS No.: 885270-87-1
-
Molecular Formula: C23H27FN4O2
-
Molecular Weight: 410.48 g/mol
This compound is similar but features a pyrrolidine ring instead of azetidine or piperidine. It is used in various chemical syntheses and has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules.
Biological Activity
Compounds with benzimidazole cores are often investigated for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The presence of a fluorobenzyl group can enhance lipophilicity and potentially improve bioavailability.
Data Tables
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-azetidine | 885276-28-8 | C22H25FN4O2 | 396.46 |
| 1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-pyrrolidine | 885270-87-1 | C23H27FN4O2 | 410.48 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume